molecular formula C15H19N3O4 B2486837 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide CAS No. 2320421-39-2

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide

Cat. No.: B2486837
CAS No.: 2320421-39-2
M. Wt: 305.334
InChI Key: MLFHQAOUWRHQHO-UHFFFAOYSA-N
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Description

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a pyridine moiety

Preparation Methods

The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with ethylene glycol to form an intermediate, which is then reacted with pyridine-3-acetic acid under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidinone ring and pyridine moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide can be compared with similar compounds such as:

    2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: This compound also contains a pyrrolidinone ring but differs in its overall structure and applications.

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with a pyrrolidinone ring, used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-13(10-12-2-1-5-16-11-12)17-6-8-22-9-7-18-14(20)3-4-15(18)21/h1-2,5,11H,3-4,6-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFHQAOUWRHQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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